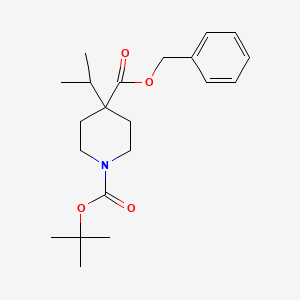

Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 4-propan-2-ylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO4/c1-16(2)21(18(23)25-15-17-9-7-6-8-10-17)11-13-22(14-12-21)19(24)26-20(3,4)5/h6-10,16H,11-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNDJDHFFBXOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712336 | |

| Record name | 4-Benzyl 1-tert-butyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-80-2 | |

| Record name | 4-Benzyl 1-tert-butyl 4-(propan-2-yl)piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate, a piperidine derivative of interest in medicinal chemistry and drug discovery. Piperidine scaffolds are prevalent in a wide array of biologically active compounds, and the unique substitution pattern of this molecule makes it a valuable building block for novel therapeutics.[1] This document outlines a plausible synthetic pathway, details general experimental protocols, and discusses the characterization techniques applicable to this compound.

Chemical Properties and Data Presentation

A summary of the key chemical properties for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 4-benzyl 1-(tert-butyl) 4-isopropylpiperidine-1,4-dicarboxylate | [2] |

| CAS Number | 1226776-80-2 | [2] |

| Molecular Formula | C₂₁H₃₁NO₄ | [2] |

| Molecular Weight | 361.48 g/mol | [2] |

| Purity | Typically ≥97% | [2] |

| SMILES | CC(C)C1(C(=O)OCC2=CC=CC=C2)CCN(C(=O)OC(C)(C)C)CC1 | [2] |

Synthesis Workflow

The synthesis of this compound can be logically approached in a two-step process, starting from the commercially available 4-isopropyl-4-piperidinecarboxylic acid. The first step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with benzyl bromide.

Caption: A general workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound. These protocols are based on established methods for similar chemical transformations.

Step 1: Synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

This procedure outlines the N-Boc protection of 4-isopropyl-4-piperidinecarboxylic acid.

Materials:

-

4-Isopropyl-4-piperidinecarboxylic Acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-isopropyl-4-piperidinecarboxylic acid in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.

Step 2: Synthesis of this compound

This procedure details the esterification of the Boc-protected intermediate with benzyl bromide.

Materials:

-

1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-Boc-4-isopropyl-4-piperidinecarboxylic acid in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Add benzyl bromide dropwise to the stirring mixture.

-

Heat the reaction mixture and stir overnight. The temperature can be optimized (e.g., 60-80 °C).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the isopropyl group (a doublet and a septet), the piperidine ring protons, the benzylic protons (a singlet around 5.1 ppm), and the aromatic protons of the benzyl group (multiplets between 7.2-7.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the Boc and benzyl ester groups, the carbons of the piperidine ring, the isopropyl and tert-butyl groups, and the aromatic carbons.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would likely be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 362.23.

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1690 cm⁻¹) and the ester (around 1730 cm⁻¹), as well as C-H and C-N stretching vibrations.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been extensively reported, derivatives of 4-substituted piperidines are known to exhibit a range of pharmacological activities. Studies on similar structures suggest potential antifungal or anticancer properties.[3][4] For instance, some piperidine derivatives act as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell growth and survival.

Below is a hypothetical representation of how a 4-isopropyl-piperidine derivative could potentially interact with the PI3K/Akt signaling pathway. It is important to note that this is a generalized and hypothetical pathway, and the specific mechanism of action for the title compound has not been elucidated.

Caption: A hypothetical PI3K/Akt signaling pathway potentially targeted by piperidine derivatives.

This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. Further investigation is required to fully elucidate its synthetic nuances, complete its characterization profile, and determine its specific biological activities.

References

- 1. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 2. This compound 97% | CAS: 1226776-80-2 | AChemBlock [achemblock.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectroscopic Profile of Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate

Proposed Synthesis and Characterization Workflow

The synthesis of 4,4-disubstituted piperidines is a well-established process in medicinal chemistry. A plausible route to the target compound would involve the alkylation of a suitable piperidine-4-carboxylate derivative. The subsequent characterization would follow a standard workflow to confirm the structure and purity of the synthesized molecule.

Caption: Proposed synthesis and analysis workflow for the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the benzyl, N-Boc, isopropyl, and piperidine ring protons. The characteristic pattern for an isopropyl group is a doublet for the methyl protons and a septet for the methine proton.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.15 | Singlet | 2H | Benzyl CH₂ (O-CH₂) |

| ~ 3.8 - 4.0 | Broad Multiplet | 2H | Piperidine CH₂ (axial, adjacent to N) |

| ~ 2.8 - 3.0 | Broad Multiplet | 2H | Piperidine CH₂ (equatorial, adjacent to N) |

| ~ 1.9 - 2.1 | Multiplet | 1H | Isopropyl CH |

| ~ 1.6 - 1.8 | Multiplet | 4H | Piperidine CH₂ (positions 3 and 5) |

| 1.45 | Singlet | 9H | tert-Butyl (Boc group) |

| ~ 0.90 | Doublet | 6H | Isopropyl CH₃ |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework. Key signals include the two carbonyl carbons (ester and carbamate), the quaternary carbons of the Boc group and the piperidine ring, and the distinct carbons of the aromatic and aliphatic groups. The carbonyl carbon of the N-Boc group is typically observed around 155 ppm.[3][4]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | Ester Carbonyl (C=O) |

| ~ 155 | Carbamate Carbonyl (N-C=O) |

| ~ 136 | Aromatic C (quaternary, attached to CH₂) |

| ~ 128.5 | Aromatic CH (ortho, meta) |

| ~ 128.0 | Aromatic CH (para) |

| ~ 80 | tert-Butyl Quaternary C (Boc group) |

| ~ 66 | Benzyl CH₂ (O-CH₂) |

| ~ 45 | Piperidine C4 (quaternary) |

| ~ 42 | Piperidine CH₂ (adjacent to N) |

| ~ 35 | Isopropyl CH |

| ~ 30 | Piperidine CH₂ (positions 3 and 5) |

| 28.4 | tert-Butyl CH₃ (Boc group) |

| ~ 17 | Isopropyl CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the two carbonyl groups. The ester and carbamate C=O stretches are expected at distinct frequencies.

| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3030 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch |

| ~ 1735 | Ester C=O Stretch |

| ~ 1690 | Carbamate (Urethane) C=O Stretch[5][6] |

| ~ 1450 | C=C Aromatic Ring Stretch |

| ~ 1250 | Ester C-O Stretch |

| ~ 1160 | Carbamate C-N Stretch |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns associated with the Boc and benzyl groups. The Boc group is known to be labile in mass spectrometry, often leading to a prominent peak corresponding to the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[7][8][9]

| m/z Value (Predicted) | Assignment |

| 375.24 | [M]⁺, Molecular Ion (for C₂₂H₃₃NO₄) |

| 319.18 | [M - C₄H₈]⁺, Loss of isobutylene from Boc group |

| 275.19 | [M - Boc]⁺, Loss of the Boc group |

| 284.18 | [M - C₇H₇]⁺, Loss of benzyl radical |

| 91.05 | [C₇H₇]⁺, Tropylium ion (from benzyl group) |

| 57.07 | [C₄H₉]⁺, tert-Butyl cation (from Boc group) |

Experimental Protocols

General Synthetic Protocol: Alkylation of a Piperidine Precursor

This protocol outlines a general method for the synthesis of 4,4-disubstituted piperidines, which can be adapted for the target molecule.[10][11]

-

Preparation of the Enolate: To a solution of a suitable precursor, such as Benzyl N-Boc-piperidine-4-carboxylate, in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., Argon), add a strong base like lithium diisopropylamide (LDA) dropwise.

-

Alkylation: Stir the reaction mixture at -78 °C for 1 hour. Then, add an appropriate alkylating agent (e.g., 2-iodopropane) and allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: Dissolve a sample (5-10 mg) of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[12]

-

IR Spectroscopy: Obtain the infrared spectrum of a thin film of the purified compound on a NaCl or KBr plate using an FTIR spectrometer.[13]

-

Mass Spectrometry: Analyze the purified compound using an electrospray ionization (ESI) mass spectrometer to obtain high-resolution mass data. Soft ionization techniques may be necessary to minimize fragmentation of the Boc group.[8][14]

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression, where each technique provides complementary information to elucidate the final structure.

Caption: Interrelation of spectroscopic data for structure elucidation.

References

- 1. 1H NMR:Spin-Splitting Patterns Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Butyl carbamate [webbook.nist.gov]

- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 13. purdue.edu [purdue.edu]

- 14. policija.si [policija.si]

An In-depth Technical Guide to Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

This technical guide provides comprehensive information on Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate, a key chemical compound relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physicochemical properties, and a generalized workflow for its characterization.

Chemical Identity

The compound "this compound" is systematically identified by its IUPAC name and CAS number to ensure unambiguous reference in research and regulatory documentation.

-

IUPAC Name: 4-benzyl 1-(tert-butyl) 4-isopropylpiperidine-1,4-dicarboxylate[1]

-

CAS Number: 1226776-80-2[1]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. This information is crucial for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₁NO₄ | [1] |

| Molecular Weight | 361.48 g/mol | [1] |

| Purity | 97% | [1] |

| MDL Number | MFCD16495869 | [1] |

| SMILES | CC(C)C1(C(=O)OCC2=CC=CC=C2)CCN(C(=O)OC(C)(C)C)CC1 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to the manufacturing entity. However, a general approach to characterize a novel compound like this would involve the following key experiments:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure, ¹H and ¹³C NMR spectra would be acquired. The chemical shifts, multiplicities, and coupling constants of the peaks would be analyzed to confirm the presence of the benzyl, boc, isopropyl, and piperidine moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, further confirming its elemental composition and molecular formula.

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound would be assessed using HPLC. A suitable column and mobile phase would be selected to achieve good separation of the main compound from any impurities. The peak area of the main compound would be used to quantify its purity, typically aiming for >95% for research applications.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the ester and carbamate, and the C-H bonds of the aliphatic and aromatic regions.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound in a research and development setting.

References

The Pivotal Role of Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate in the Landscape of Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics has led medicinal chemists to explore a vast chemical space, with a particular focus on scaffolds that offer a blend of structural rigidity and synthetic versatility. Among these, the piperidine moiety, a ubiquitous feature in numerous natural products and synthetic drugs, stands out. This technical guide delves into the core of a specific, highly valuable building block: Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate. This compound has emerged as a critical starting material in the synthesis of potent and selective antagonists for the neurokinin-1 (NK1) receptor, a key player in pain, inflammation, and mood disorders. This guide will provide a comprehensive overview of its synthesis, application, and the biological context of its derivatives, supported by detailed experimental protocols and quantitative data.

Core Compound Profile

| Compound Name | This compound |

| CAS Number | 1226776-80-2 |

| Molecular Formula | C21H31NO4 |

| Molecular Weight | 361.48 g/mol |

| IUPAC Name | 4-benzyl 1-(tert-butyl) 4-isopropylpiperidine-1,4-dicarboxylate |

| Structure |

The Significance of the 4-Isopropyl-4-piperidinecarboxylate Scaffold

The unique structural feature of this compound is the quaternary center at the 4-position of the piperidine ring, substituted with both an isopropyl group and a carboxylate. This arrangement offers several advantages in drug design:

-

Stereochemical Control: The bulky isopropyl group can influence the conformation of the piperidine ring and the spatial orientation of other substituents, which is crucial for specific interactions with biological targets.

-

Modulation of Physicochemical Properties: The isopropyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Synthetic Handle: The carboxylate group provides a versatile point for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The primary and most significant role of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a wide range of physiological and pathological processes, including pain transmission, inflammation, emesis, and affective disorders.[1]

The general synthetic strategy involves the transformation of the carboxylate group into an amine, followed by the introduction of pharmacophoric elements necessary for high-affinity binding to the NK1 receptor.

Experimental Workflow for the Synthesis of a 4-Amino-4-isopropylpiperidine Intermediate

References

Stability and Storage of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate (CAS: 1226776-80-2).[1] The information presented herein is crucial for maintaining the integrity and purity of this compound, ensuring the reliability and reproducibility of experimental results in research and drug development settings.

Chemical Properties and Structure

This compound is a substituted piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a benzyl ester at the 4-position. Its chemical structure plays a significant role in its stability profile.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4-benzyl 1-(tert-butyl) 4-isopropylpiperidine-1,4-dicarboxylate | [1] |

| CAS Number | 1226776-80-2 | [1] |

| Molecular Formula | C21H31NO4 | [1] |

| Molecular Weight | 361.48 g/mol | [1][2] |

| Appearance | Solid (typical for similar compounds) | [3] |

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation. Based on safety data sheets for structurally related Boc-protected piperidines and benzyl esters, the following conditions are recommended.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Citations |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. Some suppliers of similar compounds recommend 2-8°C for long-term storage. | [2][4][5] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. For compounds sensitive to air or moisture, storing under an inert gas (e.g., argon, nitrogen) is advised. | [4][6] |

| Moisture | Avoid exposure to moisture to prevent hydrolysis of the ester and potential degradation of the Boc group. | [7] |

| Light | Store in a light-resistant container to prevent potential photodegradation, a general precaution for complex organic molecules. | |

| Handling | Avoid formation of dust and aerosols. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling. | [6][8][9][10] |

Stability Profile and Potential Degradation Pathways

Hydrolytic Stability

The ester linkage is susceptible to hydrolysis, which can be catalyzed by acid or base.[11][12] This reaction would break the ester bond, yielding 1-Boc-4-isopropylpiperidine-4-carboxylic acid and benzyl alcohol.[7] The rate of hydrolysis is dependent on pH and temperature.[13]

Stability to Acidic and Basic Conditions

The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions, leading to its removal and the formation of the corresponding secondary amine. Strong bases can promote hydrolysis of the benzyl ester.

Thermal Stability

While many similar compounds are stable at room temperature, elevated temperatures can accelerate degradation processes.[4] For a related compound, decomposition was noted at 165°C.[14]

Oxidative Stability

Contact with strong oxidizing agents should be avoided, as these can react with the piperidine ring or other parts of the molecule.[6]

The potential degradation pathways are visualized in the diagram below.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. A general workflow for such a study is outlined below.

References

- 1. This compound 97% | CAS: 1226776-80-2 | AChemBlock [achemblock.com]

- 2. forcbio.com [forcbio.com]

- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. peptide.com [peptide.com]

- 7. carbodiimide.com [carbodiimide.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. aksci.com [aksci.com]

- 11. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]

- 13. benchchem.com [benchchem.com]

- 14. Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride | 52763-21-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Piperidine Carboxylates

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted piperidine carboxylates and their derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a wide range of biological targets. The addition of a carboxylate group and further substitutions on the piperidine ring provide a rich chemical space for optimizing potency, selectivity, and pharmacokinetic properties.

This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate a deeper understanding of the structure-activity relationships (SAR) within this versatile class of compounds.

Data Presentation: A Quantitative Overview of Biological Activities

The therapeutic potential of substituted piperidine carboxylates is underscored by their potent activities across various biological assays. The following tables summarize key quantitative data, including IC50 (half-maximal inhibitory concentration), GI50 (half-maximal growth inhibition), Ki (inhibition constant), and MIC (minimum inhibitory concentration) values, to allow for a clear comparison of their efficacy.

Table 1: Anticancer and Cytotoxic Activities

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Activity (IC50/GI50 in µM) | Reference(s) |

| Benzoxazole-appended piperidines | 4d, 7h | MCF-7, MDA-MB-231 (Breast) | 0.08 - 33.32 | [2] |

| Furan-pyrazole piperidine derivatives | M64 | OVCAR-8 (Ovarian), HCT116 (Colon) | Not specified, potent in vivo | [3] |

| Piperidine-4-carboxamides | Compound 19 | Karpas-299 (Anaplastic Large Cell Lymphoma) | Not specified, significant anti-tumor activity | [4] |

| Piperine and analogs | Piperine | MDA-MB-231, MDA-MB-468 (Breast), A549 (Lung) | 20 - 25 µg/mL | [5] |

Table 2: Enzyme Inhibition

| Compound Class | Target Enzyme(s) | Specific Derivative(s) | Activity (IC50/Ki in nM) | Reference(s) |

| Piperidinyl aminopyrimidines | IKK-2 | Compound 17 | 1300 | [6] |

| Piperidine-3-carboxamides | Cathepsin K | Compound H-9 | 80 | [1] |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (Akt) | Compound 28 | Potent, nanomolar range | [7] |

| N-benzylpiperidine carboxamides | Cholinesterases (AChE) | Lead compound 5 | 30 | [8] |

Table 3: Antimicrobial Activity

| Compound Class | Organism(s) | Activity (MIC in µg/mL) | Reference(s) |

| Organotin(IV) carboxylates with 4-piperidinecarboxylic acid | Various bacteria and fungi | Potent activity reported | [9] |

Experimental Protocols: Methodologies for Biological Evaluation

This section provides detailed methodologies for key experiments cited in the evaluation of substituted piperidine carboxylates.

In Vitro Anticancer and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine carboxylate derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value from the dose-response curve.

-

In Vitro Enzyme Inhibition Assays

a) Cathepsin K Inhibition Assay (Fluorometric) [6]

-

Principle: This assay measures the activity of Cathepsin K by monitoring the cleavage of a fluorogenic substrate. The cleavage of the substrate by the enzyme results in the release of a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme's activity.

-

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing a reducing agent (e.g., DTT). Dilute the Cathepsin K enzyme and the fluorogenic substrate (e.g., Ac-LR-AFC) in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the piperidine carboxylate derivatives.

-

Assay Procedure: In a 96-well black plate, add the assay buffer, the test compound, and the Cathepsin K enzyme. Incubate for a pre-determined time to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity kinetically over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm).

-

Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value from the dose-response curve.

-

b) Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.

-

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer, DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of the AChE enzyme.

-

Inhibitor Preparation: Prepare serial dilutions of the piperidine carboxylate derivatives.

-

Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, the test compound, and the AChE enzyme solution. Incubate for a specified time.

-

Reaction Initiation: Add the ATCI substrate to start the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The biological effects of substituted piperidine carboxylates are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, created using the DOT language, visualize these complex interactions and experimental workflows.

Signaling Pathways

The anticancer and anti-inflammatory activities of many piperidine derivatives are linked to their ability to interfere with key signaling cascades such as the PI3K/Akt and NF-κB pathways.

References

- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 4. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural, sterically hindered amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can confer advantageous properties such as increased proteolytic stability, enhanced receptor affinity and selectivity, and constrained conformations that can mimic or disrupt protein-protein interactions. Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate is a valuable building block for introducing a constrained, α,α-disubstituted piperidine residue into a peptide backbone. The isopropyl group at the 4-position provides significant steric bulk, which can enforce specific torsional angles and limit the conformational flexibility of the resulting peptide. This application note provides detailed protocols for the deprotection and coupling of this unique amino acid in solid-phase peptide synthesis (SPPS) and discusses its potential applications in targeting signaling pathways.

Core Applications

The introduction of a 4-isopropyl-4-carboxypiperidine moiety into a peptide sequence can be particularly useful for:

-

Inducing stable turn structures: The rigid piperidine ring and the bulky isopropyl group can act as a potent turn-inducer, locking the peptide backbone into a specific conformation.

-

Enhancing proteolytic resistance: The α,α-disubstitution at the carbonyl carbon sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulating protein-protein interactions: Constrained peptides containing this residue can be designed to target and disrupt specific protein-protein interaction surfaces, such as those found in kinase signaling pathways.

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Protocol 1: Deprotection of the Piperidine Nitrogen (N-Boc Removal)

Prior to coupling the piperidine building block, the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen must be removed to yield the free amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Dissolution: Dissolve this compound in DCM.

-

Deprotection: Add a solution of 20-50% TFA in DCM to the dissolved starting material. The reaction is typically complete within 30-60 minutes at room temperature.

-

Neutralization: Following TFA removal under reduced pressure, dissolve the residue in DCM and neutralize with 2-3 equivalents of DIEA.

-

Work-up: The resulting free amine, Benzyl 4-isopropyl-4-piperidinecarboxylate, can be purified by standard extraction procedures or used directly in the subsequent coupling step after solvent evaporation.

Protocol 2: Coupling of the Deprotected Piperidine Amino Acid to the Resin-Bound Peptide

Due to the steric hindrance of the α,α-disubstituted amino acid, a potent coupling reagent is recommended to ensure high coupling efficiency.

Materials:

-

Deprotected Benzyl 4-isopropyl-4-piperidinecarboxylate

-

Peptide-resin with a free N-terminal amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the final Fmoc-deprotection of the N-terminal amino acid on the resin according to standard protocols (e.g., 20% piperidine in DMF).

-

Activation: In a separate vessel, dissolve Benzyl 4-isopropyl-4-piperidinecarboxylate (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the swelled and deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For highly hindered couplings, the reaction time may be extended, or a double coupling may be performed.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection (Benzyl Ester Removal)

Following the completion of the peptide sequence, the peptide is cleaved from the resin, and the C-terminal benzyl ester of the incorporated piperidine residue is removed. Catalytic transfer hydrogenation is a mild and effective method for benzyl ester deprotection that is compatible with many other protecting groups.[1][2][3]

Materials:

-

Peptide-resin

-

10% Palladium on carbon (Pd/C)

-

Formic acid or Ammonium formate as a hydrogen donor[2]

-

Methanol or Ethanol

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)

Procedure:

-

Resin Cleavage: Treat the dried peptide-resin with a standard TFA cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Benzyl Ester Deprotection: a. Dissolve the crude peptide in methanol or ethanol. b. Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide). c. Add the hydrogen donor (e.g., formic acid or a solution of ammonium formate). d. Stir the reaction at room temperature and monitor the progress by HPLC or mass spectrometry.

-

Purification: Once the deprotection is complete, filter off the catalyst and purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The successful incorporation of sterically hindered amino acids is critical for the synthesis of complex peptides. While specific data for this compound is not extensively published, the following tables provide representative data for the coupling of similarly hindered α,α-disubstituted amino acids and expected purities and yields for SPPS of modified peptides.

Table 1: Representative Coupling Efficiency of Sterically Hindered Amino Acids

| Amino Acid Type | Coupling Reagent | Coupling Time (h) | Estimated Yield (%) |

| α,α-dimethyl (Aib) | HATU/DIEA | 1-2 | >95 |

| α-methyl-proline | PyBOP/DIEA | 2-4 | 90-95 |

| 4,4-disubstituted piperidine | HATU/DIEA | 2-4 | 85-95 (estimated) |

Note: Yields are highly sequence-dependent and may require optimization.

Table 2: Typical Purity and Yield for SPPS of a Modified 10-mer Peptide

| Synthesis Stage | Purity (by HPLC) | Overall Yield (%) |

| Crude Peptide after Cleavage | 60-80% | 30-50% |

| After RP-HPLC Purification | >95% | 10-25% |

Mandatory Visualizations

Experimental Workflow

References

Application Notes and Protocols: Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate is a versatile bifunctional building block for drug discovery and development. Its sterically hindered 4,4-disubstituted piperidine core offers a unique three-dimensional scaffold that can be exploited to fine-tune the physicochemical and pharmacological properties of lead compounds. The presence of orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a benzyl ester on the carboxylate—allows for selective deprotection and subsequent functionalization, making it an attractive starting material for the synthesis of diverse compound libraries.

The N-benzyl piperidine motif is a common feature in numerous approved drugs and clinical candidates, where it often provides crucial cation-π interactions with biological targets and allows for the optimization of potency and toxicity profiles.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, drawing parallels from established chemistry of related N-benzyl piperidine derivatives.

Physicochemical Properties

A summary of the basic properties of this compound is essential for all subsequent experimental work.

| Property | Value | Source |

| IUPAC Name | 4-benzyl 1-(tert-butyl) 4-isopropylpiperidine-1,4-dicarboxylate | [3] |

| CAS Number | 1226776-80-2 | [3] |

| Molecular Formula | C₂₁H₃₁NO₄ | [3] |

| Molecular Weight | 361.48 g/mol | [3] |

| Purity | Typically ≥97% | [3] |

| MDL Number | MFCD16495869 | [3] |

Application in the Synthesis of Bioactive Molecules

This compound serves as a valuable starting material for the synthesis of a variety of potentially bioactive molecules. The 4-isopropyl-4-carboxylate substitution pattern can be found in scaffolds targeting a range of biological entities. Based on the broader class of N-benzyl piperidine derivatives, compounds synthesized from this building block are anticipated to have applications in areas such as:

-

Neurodegenerative Diseases: As precursors for acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4][5]

-

Antimicrobial Agents: As a scaffold for the development of novel antibacterial and antifungal compounds.[6]

-

Oncology: As building blocks for PI3Kδ inhibitors or other kinase inhibitors.[5]

A proposed synthetic workflow for the utilization of this compound is outlined below. This workflow illustrates the sequential deprotection and functionalization of the molecule to generate a hypothetical target compound.

Caption: Proposed synthetic workflow for the elaboration of this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for reactions on analogous structures and are provided as a starting point for the synthesis of derivatives from this compound.

Protocol 1: Selective Hydrolysis of the Benzyl Ester

This protocol describes the selective removal of the benzyl ester protecting group to yield the corresponding carboxylic acid, which can then be used in subsequent amide coupling reactions.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve this compound (1.0 equiv) in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (10-20 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-isopropyl-piperidine-4-carboxylic acid. The product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the formation of an amide bond between the carboxylic acid generated in Protocol 1 and a primary amine using HATU as a coupling agent.

Materials:

-

N-Boc-4-isopropyl-piperidine-4-carboxylic acid (from Protocol 1)

-

Primary amine (e.g., aniline or benzylamine, 1.1 equiv)

-

HATU (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-4-isopropyl-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF, add the primary amine (1.1 equiv) and DIPEA (3.0 equiv).

-

Add HATU (1.1 equiv) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 15 minutes to 2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the N-Boc protecting group to liberate the piperidine secondary amine.

Materials:

-

N-Boc protected amide derivative (from Protocol 2)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4M)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected amide derivative (1.0 equiv) in dichloromethane.

-

Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting salt of the deprotected amine can often be used directly in the next step or can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Potential Biological Activities of Derivatives

| Compound Class | Target | Key Findings | Reference |

| N-benzylpiperidine carboxamides | Acetylcholinesterase (AChE) | IC₅₀ values in the nanomolar to low micromolar range for AChE inhibition, suggesting potential for Alzheimer's disease treatment. | [4] |

| N-benzyl piperidine derivatives | Histone Deacetylase (HDAC) and AChE | Dual inhibitors with IC₅₀ values in the sub-micromolar range for HDAC and low micromolar range for AChE, exhibiting neuroprotective activities. | [7] |

| N-benzyl piperidin-4-one derivatives | Antimicrobial Activity | Potent activity against fungi such as Aspergillus niger and bacteria like Escherichia coli. | [6] |

Signaling Pathway Context: Acetylcholinesterase Inhibition

Derivatives of this compound can be designed to target acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Caption: Simplified signaling pathway of acetylcholinesterase inhibition.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. Its unique structural features and the presence of orthogonal protecting groups provide a versatile platform for the synthesis of diverse compound libraries. The established biological activities of related N-benzyl piperidine derivatives, particularly in the fields of neurodegenerative diseases and infectious diseases, highlight the potential of this scaffold in drug discovery. The protocols and application notes provided herein offer a foundation for researchers to explore the synthetic utility of this valuable chemical entity.

References

- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Boc Deprotection of 4-Isopropyl-4-Piperidinecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (N-Boc) group from 4-isopropyl-4-piperidinecarboxylate derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the desired secondary amine, while preserving the integrity of the ester functionality and other sensitive groups within the molecule.

Introduction

The N-Boc protecting group is widely utilized in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. However, for substrates such as 4-isopropyl-4-piperidinecarboxylate derivatives, the steric hindrance around the nitrogen atom and the presence of an acid-labile ester group necessitate careful consideration of the deprotection method. This document outlines several common and effective methods for N-Boc deprotection, including standard acidic conditions and milder alternatives, to guide researchers in selecting the optimal strategy for their specific needs.

Data Presentation: Comparison of N-Boc Deprotection Methods

The following table summarizes various methods for N-Boc deprotection applicable to piperidine derivatives. While specific data for 4-isopropyl-4-piperidinecarboxylate is limited in the literature, the presented conditions for structurally related compounds serve as an excellent starting point for optimization.

| Method | Reagents & Solvents | Typical Temperature | Typical Reaction Time | Yield | Notes |

| Acidic Deprotection (Standard) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >90% | A common and effective method. May require scavengers for sensitive substrates.[1] |

| Acidic Deprotection (Alternative) | 4M HCl in 1,4-Dioxane | Room Temp. | 1 - 16 hours | >90% | Often used when the trifluoroacetate salt is problematic. The hydrochloride salt may precipitate.[2][3][4] |

| Mild Acidic Deprotection | Oxalyl Chloride in Methanol | Room Temp. | 1 - 4 hours | Up to 90% | A mild alternative suitable for substrates with acid-sensitive functional groups like esters.[5][6][7][8] |

| Thermal Deprotection | High-boiling solvent (e.g., Dioxane/water, TFE, HFIP) | 150 - 230 °C | 30 min - several hours | Variable | Can be performed without acid, avoiding salt formation. Compatibility with other functional groups must be considered.[9][10][11][12] |

| Mechanochemical Deprotection | p-Toluenesulfonic acid (p-TsOH), solvent-free | Room Temp. | ~10 minutes | >95% | An environmentally friendly, rapid method using ball milling.[13] |

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.[1]

Materials:

-

N-Boc-4-isopropyl-4-piperidinecarboxylate derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Protocol 2: N-Boc Deprotection using 4M HCl in 1,4-Dioxane

This is a widely used alternative to TFA, often yielding a crystalline hydrochloride salt.[2][3][4]

Materials:

-

N-Boc-4-isopropyl-4-piperidinecarboxylate derivative

-

1,4-Dioxane, anhydrous

-

4M HCl in 1,4-Dioxane solution

-

Diethyl ether

-

Standard laboratory glassware for filtration

Procedure:

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

-

Add the 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

-

Stir the reaction for 1-16 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.

-

Upon completion, the product can be precipitated by adding diethyl ether and collected by filtration.

-

Wash the collected solid with diethyl ether and dry under vacuum to obtain the hydrochloride salt of the deprotected piperidine.

Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This method is advantageous for substrates containing acid-labile groups.[5][6][7][8]

Materials:

-

N-Boc-4-isopropyl-4-piperidinecarboxylate derivative

-

Methanol (MeOH)

-

Oxalyl chloride

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

In a dry 25 mL round-bottom flask equipped with a stirring bar, dissolve the N-Boc protected piperidine derivative (1 equiv.) in MeOH (to achieve a concentration of ~0.1 M).

-

Allow the solution to stir at room temperature for 5 minutes.

-

Add oxalyl chloride (3 equiv.) dropwise to the solution. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC for the complete consumption of the starting material.

-

Upon completion, slowly add deionized water (5 mL) to the flask.

-

Extract the crude material with DCM (5 mL).

-

Wash the organic layer twice with deionized water (2 x 5 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the product by flash column chromatography.

Visualizations

General N-Boc Deprotection Mechanism

Caption: General mechanism of acid-catalyzed N-Boc deprotection.

Experimental Workflow for Method Selection

Caption: Decision workflow for selecting an N-Boc deprotection method.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Deprotection - HCl [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fulir.irb.hr [fulir.irb.hr]

Purification of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate by chromatography

An Application Note and Protocol for the Chromatographic Purification of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of this compound, a key intermediate in pharmaceutical synthesis. The protocols outlined below are designed to ensure high purity, which is critical for subsequent synthetic steps and biological evaluations. The basic nature of the piperidine moiety necessitates careful consideration of the chromatographic conditions to achieve optimal separation and avoid common issues like peak tailing.[1][2]

Introduction

This compound is a piperidine derivative with significant applications in drug discovery as a building block for more complex molecules.[3][4] The synthesis of such compounds often yields crude mixtures containing unreacted starting materials, byproducts, and other impurities.[2] Effective purification is therefore a crucial step to ensure the quality and reliability of the final compounds. This application note details two common and effective chromatographic techniques for the purification of this target molecule: normal-phase flash chromatography for initial cleanup and reversed-phase high-performance liquid chromatography (RP-HPLC) for achieving high purity.

The selection of the appropriate method will depend on the scale of the purification and the nature of the impurities. The basic nitrogen in the piperidine ring can interact strongly with the acidic silica gel in normal-phase chromatography, potentially causing peak tailing.[1] This can often be mitigated by the addition of a basic modifier to the mobile phase.[2] Reversed-phase chromatography is a common and effective alternative for purifying basic compounds like piperidine derivatives.[1]

Experimental Protocols

Normal-Phase Flash Column Chromatography (Initial Purification)

This method is suitable for a rapid, initial cleanup of the crude product to remove major impurities.

Materials and Reagents:

-

Crude this compound

-

Silica gel (40-63 µm particle size)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (Et3N)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware for chromatography

Protocol:

-

TLC Analysis and Eluent Selection:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a TLC plate.

-

Develop the TLC plate in various solvent systems of hexane and ethyl acetate to find an optimal eluent. A good starting point is a 95:5 mixture of hexane:ethyl acetate.

-

To counteract the basicity of the piperidine nitrogen and reduce peak tailing, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.[2]

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 95:5 with 0.1% Et3N).

-

Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Alternatively, for less soluble samples, create a solid load by adsorbing the dissolved crude product onto a small amount of silica gel and drying it under vacuum.

-

Carefully apply the sample to the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the selected mobile phase.

-

A linear gradient can be employed by gradually increasing the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane).

-

Collect fractions in a systematic manner.

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (High-Purity Polishing)

This method is ideal for obtaining highly pure this compound, suitable for demanding applications.

Materials and Reagents:

-

Partially purified this compound (from flash chromatography or other methods)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA) or Formic acid (FA)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC system with a gradient pump, UV detector, and fraction collector

Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA or FA in water.

-

Mobile Phase B: 0.1% (v/v) TFA or FA in acetonitrile.

-

Degas both mobile phases before use to prevent bubble formation in the HPLC system.

-

-

Sample Preparation:

-

Dissolve the sample in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

-

-

Chromatographic Conditions:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10-15 minutes or until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run a linear gradient elution. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.[1]

-

Set the UV detector to monitor at appropriate wavelengths, typically 254 nm and 280 nm, to detect the aromatic benzyl group.[1]

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the main peak of the target compound.

-

Analyze the purity of the collected fractions using analytical RP-HPLC under the same or a faster gradient.

-

Pool the fractions that meet the desired purity level (>98%).

-

-

Product Isolation:

-

Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralizing the acid with a mild base (e.g., sodium bicarbonate solution) to obtain the purified product.

-

Data Presentation

The following table summarizes the expected chromatographic parameters and results for the purification of this compound.

| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase HPLC |

| Stationary Phase | Silica Gel (40-63 µm) | C18 Silica Gel (5 µm, 100 Å) |

| Mobile Phase A | Hexane with 0.1% Triethylamine | 0.1% TFA in Water |

| Mobile Phase B | Ethyl Acetate with 0.1% Triethylamine | 0.1% TFA in Acetonitrile |

| Gradient | 5-20% B over 20 column volumes | 5-95% B over 30 min |

| Detection | TLC with UV visualization (254 nm) | UV at 254 nm & 280 nm |

| Expected Purity | >95% | >98% |

| Expected Recovery | ~85-90% | ~80-85% |

Visualizations

The following diagrams illustrate the experimental workflows for the described purification protocols.

Caption: Workflow for the purification of this compound.

Caption: Illustrative gradient profile for RP-HPLC purification.

References

Application Notes and Protocols: Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate is a specialized bifunctional building block designed for solid-phase synthesis (SPS), particularly in the construction of peptidomimetics and other complex organic molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a constrained scaffold for presenting pharmacophoric groups.[1][2][3] This application note details the utility and provides a protocol for the incorporation of this compound into synthetic peptides and other molecules using solid-phase techniques.

The structure of this compound incorporates three key features that make it a versatile tool in drug discovery and development:

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, preventing its participation in unwanted side reactions during synthesis.[4][5][6][7] This protecting group is stable under a wide range of conditions but can be readily removed using moderate acids, such as trifluoroacetic acid (TFA), which is a standard deprotection step in Boc-based solid-phase peptide synthesis (SPPS).[7][8][9]

-

Benzyl Ester: The carboxylic acid is protected as a benzyl ester. This group is stable to the acidic conditions used for Boc deprotection but can be cleaved under different conditions, such as hydrogenolysis or strong acids like hydrofluoric acid (HF), offering an orthogonal protection strategy in some synthetic designs.[6][7] For direct use in solid-phase synthesis, the benzyl ester must first be cleaved to reveal the free carboxylic acid for coupling to a resin-bound amine.

-

4-Isopropyl-4-carboxylate Substitution: This quaternary substitution pattern introduces a significant degree of conformational rigidity to the piperidine ring. The bulky isopropyl group can influence the spatial orientation of adjacent residues in a peptide chain, making it a valuable tool for probing structure-activity relationships (SAR) and designing molecules with specific three-dimensional conformations.[10][11]

Key Applications

The primary application of this compound in solid-phase synthesis is as a building block for creating peptidomimetics with constrained topologies. By incorporating this moiety, researchers can:

-

Introduce Conformational Constraints: The rigid piperidine ring restricts the flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing potency and receptor selectivity.

-

Enhance Metabolic Stability: The non-natural, sterically hindered piperidine structure can impart resistance to enzymatic degradation by proteases, leading to improved in vivo stability and a longer half-life.

-

Modulate Physicochemical Properties: The incorporation of this building block can alter the lipophilicity and other physicochemical properties of a peptide, which can be optimized to improve cell permeability and overall drug-like characteristics.

-

Serve as a Scaffold for Further Diversification: The piperidine ring can be a central scaffold from which other functional groups are elaborated, enabling the creation of diverse chemical libraries for high-throughput screening.

Experimental Protocols

This section provides a detailed protocol for the preparation and incorporation of the free acid form of the title compound (N-Boc-4-isopropyl-4-piperidinecarboxylic acid) into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis.

Preparation of N-Boc-4-isopropyl-4-piperidinecarboxylic Acid

Before it can be used in SPPS, the benzyl ester must be removed to provide the free carboxylic acid.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., MeOH or EtOAc).

-

Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield N-Boc-4-isopropyl-4-piperidinecarboxylic acid as a solid or oil.

-

Verify the structure and purity by ¹H NMR and MS analysis before proceeding.

Solid-Phase Synthesis Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual coupling of N-Boc-4-isopropyl-4-piperidinecarboxylic acid onto a resin-bound peptide using standard Fmoc chemistry. The protocol assumes the synthesis is being performed on a Rink Amide resin to generate a C-terminal peptide amide.

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

N-Boc-4-isopropyl-4-piperidinecarboxylic acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Standard Fmoc-protected amino acids

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Workflow:

Caption: General workflow for solid-phase peptide synthesis.

Procedure:

-

Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Coupling of N-Boc-4-isopropyl-4-piperidinecarboxylic Acid:

-

In a separate vial, pre-activate the building block by dissolving N-Boc-4-isopropyl-4-piperidinecarboxylic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to stand for 2-5 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2-4 hours. The sterically hindered nature of the quaternary carbon may require a longer coupling time or double coupling.

-

To check for completion, take a small sample of resin beads and perform a Kaiser test. A negative test (colorless or yellow beads) indicates a complete reaction.[8]

-

If the reaction is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated solution.

-

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Chain Elongation: To add the next amino acid, repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles using the desired standard Fmoc-amino acids. The N-Boc group on the piperidine ring remains intact during these steps.

-

Final Cleavage and Deprotection:

-

After the final synthesis cycle, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin. This step will cleave the peptide from the resin and remove the Boc group from the piperidine and other acid-labile side-chain protecting groups simultaneously.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-